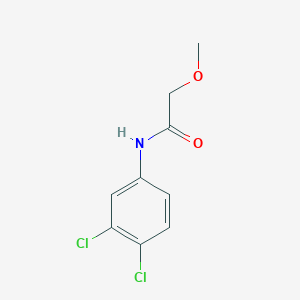
N-(3,4-dichlorophenyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-methoxyacetamide, commonly known as DCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 236.09 g/mol.
作用機序
The mechanism of action of DCM is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines and pain mediators. DCM has also been shown to interact with ion channels that are involved in pain sensation.
Biochemical and Physiological Effects:
DCM has been shown to have a number of biochemical and physiological effects. Studies have shown that DCM can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. DCM has also been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.
実験室実験の利点と制限
One advantage of using DCM in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Another advantage is its relatively low toxicity, which makes it safe to handle in the lab.
One limitation of using DCM in lab experiments is its potential for non-specific binding, which can lead to false positives in assays. Another limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for research on DCM. One area of research could focus on the development of novel DCM analogs with improved pharmacological properties. Another area of research could focus on the use of DCM in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of DCM and its potential for use in the treatment of inflammatory diseases and chronic pain.
合成法
DCM can be synthesized through a variety of methods, including the reaction of 3,4-dichloroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. Other methods include the reaction of 3,4-dichloroaniline with methyl acetate in the presence of a catalyst such as palladium on carbon.
科学的研究の応用
DCM has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of DCM as an anti-inflammatory agent. Studies have shown that DCM can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes DCM a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research has focused on the use of DCM as an analgesic agent. Studies have shown that DCM can reduce pain by inhibiting the activity of nociceptors, which are sensory neurons that respond to painful stimuli. This makes DCM a potential candidate for the treatment of chronic pain.
特性
CAS番号 |
94497-46-8 |
|---|---|
製品名 |
N-(3,4-dichlorophenyl)-2-methoxyacetamide |
分子式 |
C9H9Cl2NO2 |
分子量 |
234.08 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-5-9(13)12-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) |
InChIキー |
SWLGNMLECWYELD-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
正規SMILES |
COCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
その他のCAS番号 |
94497-46-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
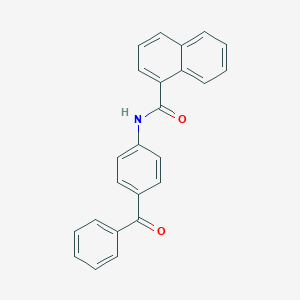
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
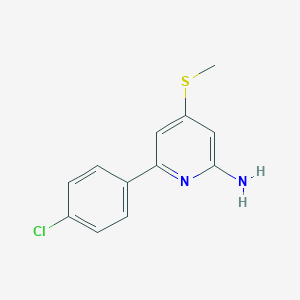
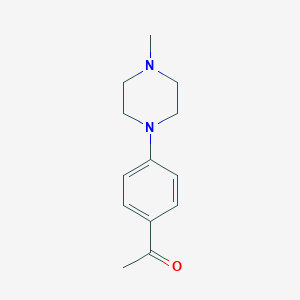
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
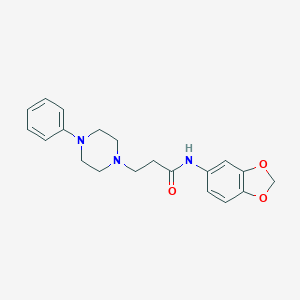
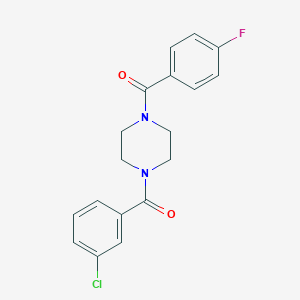
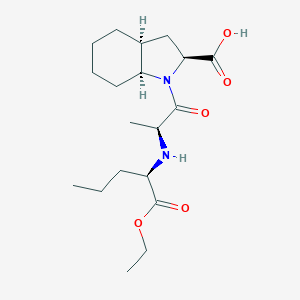
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)